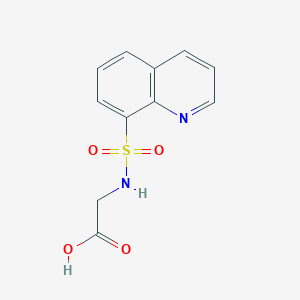

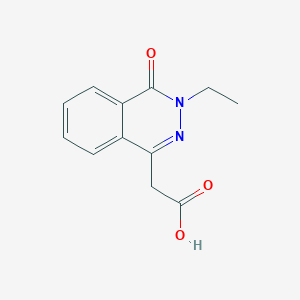

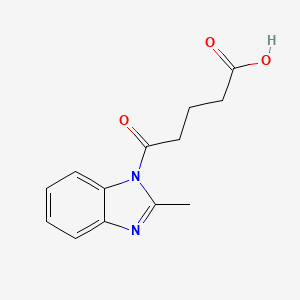

![molecular formula C11H12N2S2 B1298846 2-甲基-5,6,7,8-四氢[1]苯并噻吩[2,3-d]嘧啶-4-硫醇 CAS No. 23922-04-5](/img/structure/B1298846.png)

2-甲基-5,6,7,8-四氢[1]苯并噻吩[2,3-d]嘧啶-4-硫醇

描述

The compound 2-Methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4-thiol is a derivative of the heterocyclic compound family that includes various synthesized compounds with potential biological activities. The papers provided discuss the synthesis and properties of related heterocyclic compounds, which can give insights into the characteristics of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves starting with key intermediates that are further reacted to produce the desired derivatives. For instance, the compound 2,3,5,6,7,8-hexahydro-3-amino-2-thioxo benzothieno[2,3-d]pyrimidin-4(1H)-one was synthesized from ethyl 4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate, which is a versatile intermediate for the preparation of various heterocycles due to the presence of reactive functional groups . This suggests that similar methods could be applied to synthesize 2-Methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4-thiol by introducing a methyl group at the appropriate position in the molecule.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often complex, with multiple rings and functional groups. The presence of these groups can influence the reactivity and potential applications of the compounds. For example, the presence of amino and thioxo groups in the hexahydro benzothieno[2,3-d]pyrimidin-4(1H)-one derivatives provides sites for further chemical reactions . The molecular structure of 2-Methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4-thiol would similarly be expected to have a significant impact on its chemical behavior.

Chemical Reactions Analysis

The chemical reactions involving heterocyclic compounds can lead to a variety of derivatives with different properties. For instance, the reaction of N-(2-pyridyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide with haloketones in ethanol catalyzed by base afforded corresponding thiophenopyrimidine and pyrimidothiazepine derivatives . This indicates that the compound 2-Methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4-thiol could also undergo similar reactions to form a range of derivatives, potentially with interesting biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are determined by their molecular structure. The papers do not provide specific details on the physical and chemical properties of 2-Methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4-thiol, but they do discuss the properties of related compounds. For example, the antithrombotic compound 6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione was synthesized and its structure was deduced from spectroscopic properties . This suggests that similar analytical techniques could be used to determine the properties of the compound .

科学研究应用

-

Crystal and Molecular Structure Analysis

- Application: The compound “7-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4[3H]one” has been analyzed using X-ray crystallography .

- Method: The structure was solved using the direct method and refined to a reliability R-factor of 0.0639 using 3180 independent reflections .

- Results: The compound crystallizes in the monoclinic space group P2 1 /c with a=7.0013 (2)Å, b=8.3116 (3)Å, c=18.374 (6)Å, β=91.746 (2)°, V=1068.76 (6)Å 3, z=4 . The crystal structure is further stabilized by intermolecular C-H…N, N-H…N C-H…O, N-H…O, and π-π interactions .

-

Therapeutic Importance of Synthetic Thiophene

- Application: Synthetic thiophene derivatives have shown therapeutic importance .

- Method: The method involves the synthesis of various thiophene derivatives and testing their inhibitory effects against different organisms .

- Results: Among all the synthesized derivatives, compound 12 showed a greater inhibitory effect against the organisms used, particularly against B. subtilis, E. coli, P. vulgaris and S. aureus .

-

Chemical Synthesis

- Application: The compound “4-Chloro-2-methyl-5,6,7,8-tetrahydro benzothieno [2,3-d]pyrimidine” is available for purchase, suggesting it may be used in chemical synthesis .

- Method: The specific methods of synthesis would depend on the desired reaction and the other reagents involved .

- Results: The results would vary based on the specific synthesis procedure and the desired product .

-

NMR Spectroscopy and Molecular Modeling

- Application: A study has been conducted on the synthesis, NMR spectroscopy, and molecular modeling of a similar compound .

- Method: The study likely involved the synthesis of the compound, followed by analysis using NMR spectroscopy and computational modeling .

- Results: The specific results are not provided, but would likely include data on the structure and properties of the compound .

-

Chemical Sales

- Application: The compound “4-Chloro-2-methyl-5,6,7,8-tetrahydro benzothieno [2,3-d]pyrimidine” is available for purchase, suggesting it may be used in chemical synthesis .

- Method: The specific methods of synthesis would depend on the desired reaction and the other reagents involved .

- Results: The results would vary based on the specific synthesis procedure and the desired product .

-

Molecular Modeling

- Application: A study has been conducted on the synthesis, NMR spectroscopy, and molecular modeling of a similar compound .

- Method: The study likely involved the synthesis of the compound, followed by analysis using NMR spectroscopy and computational modeling .

- Results: The specific results are not provided, but would likely include data on the structure and properties of the compound .

安全和危害

The safety and hazards associated with “2-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-4-thiol” are not specified in the available resources.

未来方向

The potential of compounds with pyrimidine moiety is still not exhausted . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .

属性

IUPAC Name |

2-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S2/c1-6-12-10(14)9-7-4-2-3-5-8(7)15-11(9)13-6/h2-5H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQYIQCHQZYLQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C3=C(S2)CCCC3)C(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351405 | |

| Record name | NSC153323 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol | |

CAS RN |

23922-04-5 | |

| Record name | 23922-04-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC153323 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

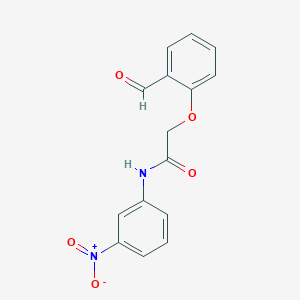

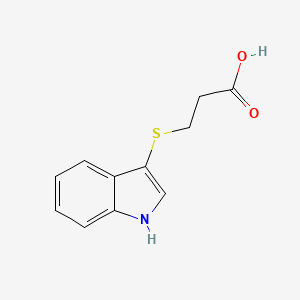

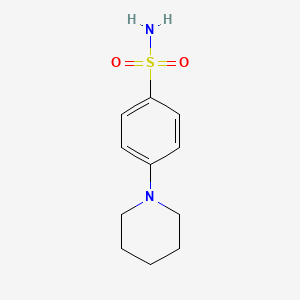

![5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1298764.png)

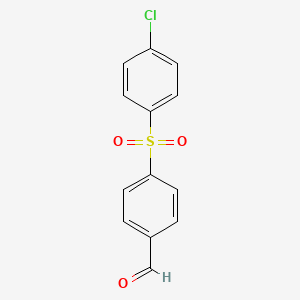

![2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1298767.png)